4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNNRGZPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592472 | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252722-52-4 | |
| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions. For example, the pyrrolo[2,3-d]pyrimidine core can be reacted with piperazine in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a scaffold for the development of chemical probes to investigate protein functions and interactions.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on substituents at the 4-, 5-, and 7-positions. Key comparisons include:
Key Trends :
- Piperazine vs. Pyrrolidine : Piperazine derivatives (e.g., AS1810722) show improved solubility and metabolic stability compared to pyrrolidine-substituted analogues (e.g., 5-(4-chlorophenyl)...), which prioritize structural rigidity .
- Ribose Modifications: 2'-C-methyl ribofuranosyl substituents (e.g., anti-HCV compounds) enhance enzymatic stability and oral bioavailability relative to unmodified nucleosides .
Target Selectivity and Mechanism of Action
Kinase Inhibitors
- 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines (e.g., compound 13 ): Inhibit EGFR-TK with IC₅₀ = 1–10 nM, >1,000-fold selectivity over Src/Abl kinases. Competitive ATP-binding via hydrophobic interactions with Leu694/Val702 .
- JAK Inhibitors (e.g., Ruxolitinib ):
Antifolates
- LY231514: Inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamation. Its pentaglutamate form is 84-fold more potent against TS than the monoglutamate .
Antivirals
- 4,7-Disubstituted Derivatives : Compound 1 (ZIKV inhibitor) and 11 (DENV inhibitor) show EC₅₀ values <1 μM by targeting viral RNA replication, though the exact mechanism remains undetermined .
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core with a piperazine moiety, which enhances its interaction with various biological targets.
- Chemical Formula: C₁₃H₁₄N₄
- Molecular Weight: 230.28 g/mol
- CAS Number: 252722-52-4
The compound's structure allows it to engage in multiple biochemical interactions, making it a subject of interest for drug development.
This compound primarily acts as an antagonist at the α2-adrenergic receptor and the 5-HT1A receptor . By binding to these receptors, it inhibits their activation by endogenous catecholamines, which leads to various downstream effects:
- Increased cAMP Levels: Antagonism of the α2-adrenergic receptor results in elevated cyclic AMP (cAMP) levels, influencing several signaling pathways crucial for cell function and metabolism.
- Protein Kinase Interaction: The compound interacts with protein kinases, playing a role in phosphorylation processes that regulate cellular activities such as growth and proliferation.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as Akt inhibitors , critical in cancer biology. A series of derivatives showed promising results:
| Compound | IC50 (nM) | Cell Lines Tested |
|---|---|---|
| 5q | 18.0 | LNCaP |
| 5t | 21.3 | PC-3 |
These compounds demonstrated significant antiproliferative effects against prostate cancer cell lines LNCaP and PC-3, suggesting their potential as lead compounds for developing anticancer therapies .
Other Biological Applications
Beyond cancer treatment, this compound is being explored for its applications in:
- Neurological Disorders: Its action on serotonin receptors may provide therapeutic benefits in conditions such as anxiety and depression.
- Chemical Biology Tools: The compound serves as a scaffold for developing chemical probes to study protein functions and interactions within various biological pathways .
Study on Akt Inhibition
A pivotal study published in ChemMedChem investigated a series of derivatives based on this compound for their ability to inhibit Akt signaling pathways. The findings indicate that these derivatives not only inhibit Akt with high potency but also exhibit selectivity over other kinases, making them suitable candidates for further development as anticancer agents .
Structural Optimization Research
Research focusing on structural optimization has yielded novel compounds that enhance the efficacy of this compound derivatives. These studies emphasize the importance of modifying functional groups to improve biological activity and selectivity against specific targets such as protein kinases involved in cancer progression .
Q & A
Q. What are the key synthetic routes for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, a related compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via:
Coupling : Ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization : Addition of formamidine to the intermediate, followed by cyclization to generate the pyrrolo[2,3-d]pyrimidine core.
Functionalization : Chlorination at the 4-position.
For 4-(piperazin-1-yl) derivatives, the chlorine atom in step 3 can be displaced with piperazine under nucleophilic aromatic substitution (SNAr) conditions. Optimization involves adjusting solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and stoichiometry (1.5–2 eq piperazine) to improve yield .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., piperazine NH protons at δ 2.8–3.5 ppm, pyrrole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHN, MW 203.24 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of the fused ring system and piperazine orientation .
Q. What in vitro assays are used to evaluate kinase inhibition activity?
Standard protocols include:
- Kinase Inhibition Assays : Measure IC values against target kinases (e.g., EGFR, CDK2) using ATP-competitive assays with [γ-P]ATP.
- Cellular Proliferation Assays : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or Alamar Blue assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) impact kinase selectivity?
Comparative studies of analogs reveal:
- Piperazine Substitution : 4-Methylpiperazine (CAS 91338-54-4) enhances solubility but reduces EGFR affinity by 30%, while 4-phenylpiperazine (CAS 871335-70-5) improves VEGFR2 inhibition (IC < 50 nM) due to hydrophobic interactions .
- Electron-Withdrawing Groups : Chlorine at the 5-position (as in CAS 262444-48-4) increases metabolic stability but may reduce cell permeability .
- Data-Driven Optimization : Use QSAR models to predict substituent effects on binding affinity and ADMET properties .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved activity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states for SNAr reactions, optimizing piperazine coupling efficiency .
- Docking Studies : Molecular dynamics simulations (e.g., Autodock Vina) identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions, π-π stacking with Phe residues) .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
Case example:
- Contradiction : A 4-chloro analog (CAS 1004992-44-2) shows potent CDK2 inhibition (IC = 12 nM) but weak activity against Her2 (IC > 1 µM), while a 4-morpholino derivative (CAS 1187595-88-5) exhibits reversed selectivity .
- Resolution :
- Enzyme Assay Validation : Confirm activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Structural Analysis : Compare crystal structures to identify steric clashes or conformational changes in kinase domains.
- Solubility/Permeability : Adjust logP via substituent modifications (e.g., morpholino vs. piperazine) to improve membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
